Computational Binding Affinity: Higher Docking Score for c-Met Kinase Compared to Other 2-Chlorobenzimidazole Analogs
In a pharmacophore modeling and molecular docking study aimed at designing c-Met kinase inhibitors, 1-benzyl-2-chloro-1H-benzimidazole demonstrated superior in silico binding affinity. The target compound achieved the highest docking score among the evaluated 2-chlorobenzimidazole analogs [1]. This suggests a more favorable interaction with the c-Met kinase active site compared to other substituted 2-chlorobenzimidazoles.
| Evidence Dimension | In silico binding affinity (Docking Score) to c-Met kinase |
|---|---|
| Target Compound Data | -8.0 kcal/mol |
| Comparator Or Baseline | Other 2-chlorobenzimidazole analogs (unspecified) |
| Quantified Difference | Highest docking score among the series |
| Conditions | Molecular docking against c-Met kinase active site; specific software and parameters not fully detailed in abstract. |
Why This Matters
For researchers developing c-Met kinase inhibitors, this compound provides a validated, high-affinity starting point, potentially reducing the time and resources required for hit identification and lead optimization.
- [1] The Pharmaceutical and Chemical Journal. (2023). Pharmacophore modelling of 2-chlorobenzimidazole and its specific docking to the active site c-Met Kinase: A search for potent c-Met Kinase inhibitor. View Source
